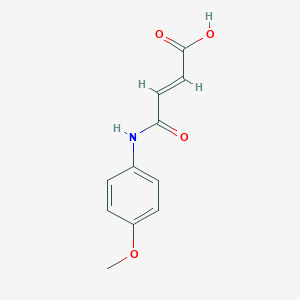

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

The compound of interest, 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid, is a derivative of aroylacrylic acid, which is a class of compounds known for their diverse biological activities and applications in spectrophotometric analysis. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the potential utility of such compounds in various fields, including analytical chemistry, enzymatic inhibition, and coordination chemistry.

Synthesis Analysis

The synthesis of related compounds, such as (Z)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid, involves the formation of carboxylic groups that act as bidentate ligands, as seen in the synthesis of its rare earth complexes . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involves careful characterization techniques to confirm the formation of the compound, including FT-IR and NMR spectroscopy . These methods could be adapted for the synthesis of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid.

Molecular Structure Analysis

The molecular structure of compounds in this class is often stabilized by intramolecular hydrogen bonds. For example, (2Z)-4-[(2-Hydroxyphenyl)carbamoyl]prop-2-enoic acid features planar groups stabilized by intramolecular hydrogen bonds, forming various ring motifs . This suggests that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also exhibit a planar structure with potential for intramolecular hydrogen bonding.

Chemical Reactions Analysis

The reactivity of aroylacrylic acids with thiol compounds has been demonstrated, where 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts rapidly and selectively with thiols to form stable fluorescent adducts . This indicates that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also react with thiols or other nucleophiles in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. For instance, the luminescent properties of lanthanide complexes with (Z)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid are notable, with strong luminescence peaks observed for Eu(III) and Tb(III) complexes . Additionally, the thermal and magnetic properties of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid complexes have been characterized, showing that these compounds can form hydrates and act as bidentate ligands . These findings suggest that 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid may also form complexes with interesting physical and chemical properties.

Applications De Recherche Scientifique

Spectroscopic Characterization and Cytotoxicity

A study investigated two N-maleanilinic acid derivatives, including p-MOMA, utilizing spectroscopic techniques alongside thermal analyses and theoretical calculations. This research aimed to correlate the molecular structures of these compounds with their experimental and theoretical parameters. Notably, p-MOMA demonstrated significant cytotoxicity against various carcinoma cells, highlighting its potential in cancer research (Zayed, El-desawy, & Eladly, 2019).

Antibacterial Applications

Another study focused on the synthesis of heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which shares structural similarities with p-MOMA. These compounds were evaluated for their antibacterial activities, demonstrating the chemical versatility and potential pharmaceutical applications of p-MOMA analogs (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Complex Formation with Metals

Research on the synthesis and characterization of metal complexes with a derivative of p-MOMA, specifically (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid, has been conducted. These complexes with Ce(IV), Th(IV), and UO2(II) were analyzed using various techniques, indicating the potential of p-MOMA derivatives in forming luminescent materials and exploring their coordination chemistry (Liu, Duan, & Zeng, 2009).

Neuroprotective Agent Development

A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, similar in structure to p-MOMA, were synthesized as potent inhibitors of kynurenine-3-hydroxylase. These compounds showed promise as neuroprotective agents, suggesting the potential therapeutic applications of p-MOMA and its derivatives in neurological disorders (Drysdale, Hind, Jansen, & Reinhard, 2000).

Mécanisme D'action

Target of Action

The primary targets of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

As a derivative of the amino acid glutamic acid, it may interact with its targets in a manner similar to other glutamic acid derivatives.

Biochemical Pathways

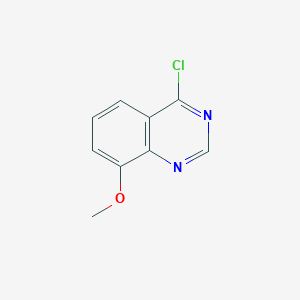

Given the compound’s structural similarity to quinazoline and quinazolinone derivatives , it may potentially affect similar biochemical pathways. Quinazolines and quinazolinones have been found to exhibit a broad range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Result of Action

Given its structural similarity to quinazoline and quinazolinone derivatives , it may potentially have similar effects. These compounds have been found to exhibit a broad range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Propriétés

IUPAC Name |

(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFLBHDPAUAJMZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001214072 | |

| Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid | |

CAS RN |

37904-20-4, 37902-60-6 | |

| Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37904-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC61570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)

![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)

![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)

![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)